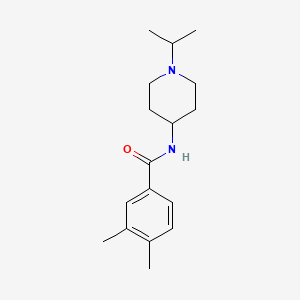
N~1~-(1-ISOPROPYL-4-PIPERIDYL)-3,4-DIMETHYLBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1-ISOPROPYL-4-PIPERIDYL)-3,4-DIMETHYLBENZAMIDE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an isopropyl group attached to a piperidine ring, which is further connected to a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-ISOPROPYL-4-PIPERIDYL)-3,4-DIMETHYLBENZAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent attachment of the isopropyl group. The final step involves the formation of the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N1-(1-ISOPROPYL-4-PIPERIDYL)-3,4-DIMETHYLBENZAMIDE is scaled up using continuous flow reactors and automated systems. This allows for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-ISOPROPYL-4-PIPERIDYL)-3,4-DIMETHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N~1~-(1-ISOPROPYL-4-PIPERIDYL)-3,4-DIMETHYLBENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(1-ISOPROPYL-4-PIPERIDYL)-3,4-DIMETHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N~1~-(1-ISOPROPYL-4-PIPERIDYL)-3,4-DIMETHYLBENZAMIDE can be compared with other similar compounds, such as:
- N-isopropyl-N’-(1-isopropyl-4piperidyl)-hydrazine : This compound shares a similar piperidine ring structure but differs in its functional groups and overall molecular configuration.
- N-(4-chlorophenyl)-N-(1-isopropyl-4-piperidyl)phenylacetamide : This compound has a similar piperidine ring but includes a chlorophenyl group, leading to different chemical properties and potential applications.
The uniqueness of N1-(1-ISOPROPYL-4-PIPERIDYL)-3,4-DIMETHYLBENZAMIDE lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,4-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-12(2)19-9-7-16(8-10-19)18-17(20)15-6-5-13(3)14(4)11-15/h5-6,11-12,16H,7-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXQRVLQBVYLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B4971862.png)
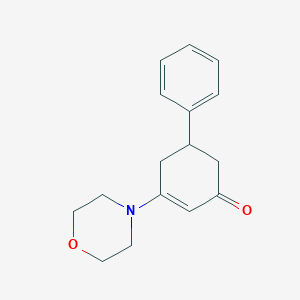
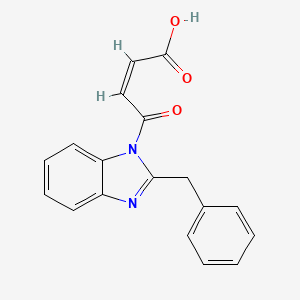
![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4971875.png)
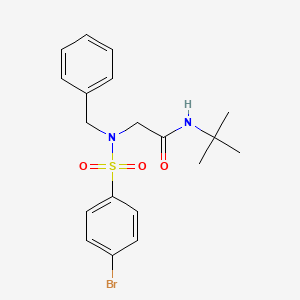
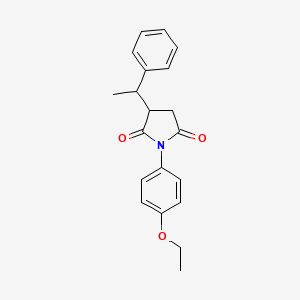

![2-(2-CHLOROBENZAMIDO)-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B4971896.png)
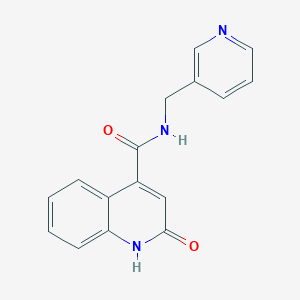
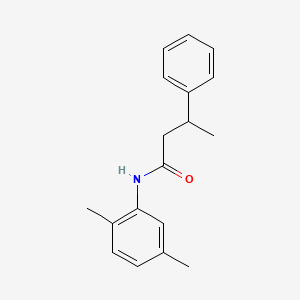
![2-butyl-5-({4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B4971936.png)


![N-[3-(dimethylamino)propyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B4971957.png)
